8-iso PROSTAGLANDIN E2
Overview
Description
8-iso Prostaglandin E2 (8-iso PGE2) is one of several isoprostanes produced from arachidonic acid during lipid peroxidation . It is a potent renal vasoconstrictor in the rat . 8-iso PGE2 inhibits U-46619 or I-BOP-induced platelet aggregation .
Synthesis Analysis
8-iso PGE2 is produced from arachidonic acid during lipid peroxidation . It is also known that resveratrol potently reduces LPS-induced PGE2 synthesis and the formation of 8-iso-PGF2α, a measure of free radical production .Molecular Structure Analysis
The molecular formula of 8-iso Prostaglandin E2 is C20H32O5 . It has an average mass of 352.465 Da and a monoisotopic mass of 352.224976 Da .Chemical Reactions Analysis
8-iso PGE2 is a potent renal vasoconstrictor in the rat . It inhibits U-46619 or I-BOP-induced platelet aggregation . It is also known that 8-iso PGE2 is a more lipophilic form of the free acid, 8-iso PGE2 .Physical And Chemical Properties Analysis
8-iso Prostaglandin E2 has a molecular formula of C20H32O5 . It has an average mass of 352.465 Da and a monoisotopic mass of 352.224976 Da .Scientific Research Applications
Vasoconstrictor Effects
8-iso Prostaglandin E2 (8-iso PGE2) demonstrates significant vasoconstrictor effects. Studies have shown its contractile action on human umbilical veins, suggesting its involvement in regulating vascular tone. This vasoconstrictive property is evident in isolated guinea pig hearts and other vascular tissues, where it causes concentration-dependent decreases in coronary flow and left ventricular pressure. The involvement of prostanoid TP receptors in these effects has been pharmacologically validated, highlighting the compound's potential relevance in cardiovascular diseases and hypertension (Daray et al., 2004), (Möbert et al., 1997).
Influence on Other Vasoconstrictors
8-iso PGE2 also amplifies the vasoconstrictive effects of other agents like noradrenaline and angiotensin II. This amplification is significant in cardiovascular conditions, suggesting a pathophysiological role for 8-iso PGE2 in these diseases (Sametz et al., 1999).
Role in Ocular Health
Research in monkeys indicates that 8-iso PGE2 can reduce intraocular pressure in both normal and glaucomatous eyes. It appears to achieve this by increasing outflow facility, suggesting potential therapeutic applications in glaucoma treatment (Wang et al., 1998).
Impact on Sympathetic Neurotransmission
8-iso PGE2 influences sympathetic neurotransmission, exhibiting both excitatory and inhibitory effects. These effects suggest a complex interaction with neurotransmitter release mechanisms and potential implications for neurological and vascular disorders (Awe et al., 2000).
Role in Pulmonary Function
In studies of lung diseases, 8-iso PGE2 has been identified in exhaled breath condensate, correlating with inflammation and oxidative stress. This suggests its potential as a biomarker in various pulmonary conditions (Yao Su-mei, 2013).
Safety And Hazards
properties
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-iso PROSTAGLANDIN E2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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